2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride
Overview
Description
2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom at the second position and a methyl group at the third position of the phenyl ring, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methylbenzaldehyde, which is then subjected to a fluorination reaction to introduce the fluorine atom at the desired position.
Reductive Amination: The fluorinated benzaldehyde is then reacted with nitroethane in the presence of a reducing agent such as sodium borohydride to form the corresponding nitropropene intermediate.
Reduction: The nitropropene intermediate is reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the primary amine.
Hydrochloride Formation: Finally, the primary amine is treated with hydrochloric acid to form the hydrochloride salt of 2-Fluoro-3-(3-methylphenyl)propan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a central nervous system stimulant and its effects on neurotransmitter release.
Pharmacology: Research focuses on its interaction with monoamine transporters and receptors.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride involves its interaction with monoamine transporters, such as the dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their extracellular concentrations, leading to enhanced neurotransmission and stimulant effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroamphetamine: Similar structure but lacks the methyl group on the phenyl ring.
3-Fluoroamphetamine: Fluorine atom is positioned differently on the phenyl ring.
4-Fluoroamphetamine: Fluorine atom is at the fourth position on the phenyl ring.
Uniqueness
2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which can influence its pharmacological properties and interactions with biological targets.
Biological Activity
2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride, also known as 2-FMA hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom attached to a propanamine backbone with a 3-methylphenyl group. This unique structure contributes to its lipophilicity and ability to interact with biological systems.
The primary mechanism of action for 2-FMA hydrochloride involves its interaction with monoamine transporters, specifically targeting dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their extracellular concentrations, which enhances neurotransmission and can lead to stimulant effects.
Key Mechanisms:
- Dopamine Transport Inhibition: Increases dopamine levels in the synaptic cleft.
- Norepinephrine and Serotonin Interaction: Modulates mood and cognitive functions through enhanced neurotransmitter availability.
Biological Effects
Research indicates that 2-FMA hydrochloride exhibits notable central nervous system stimulant properties. Its effects can be summarized as follows:
- Stimulant Activity: Increases alertness and energy levels.
- Potential Therapeutic Applications: Investigated for use in treating attention deficit hyperactivity disorder (ADHD) and other neuropsychiatric disorders.
Research Findings
Several studies have focused on the pharmacological properties and biological activity of 2-FMA hydrochloride. Below are some significant findings:
Study | Findings |
---|---|
Demonstrated that fluorinated compounds like 2-FMA can enhance binding interactions with receptors due to increased lipophilicity. | |
Showed that 2-FMA selectively inhibits dopamine transporters, suggesting potential for treating dopamine-related disorders. | |
Reported on the compound's stimulant effects and its structural similarities to other psychoactive substances, indicating a need for further research into its safety and efficacy. |
Case Studies
- Neuropharmacological Studies : In vitro studies demonstrated that 2-FMA significantly increases extracellular dopamine levels in cultured neurons, suggesting its potential as a therapeutic agent for conditions like ADHD.
- Comparative Analysis : A comparative study assessed various fluorinated analogs of amphetamines, highlighting that 2-FMA exhibited superior selectivity towards dopamine transport inhibition compared to non-fluorinated counterparts .
Safety and Toxicology
While the stimulant properties of 2-FMA are promising, there are concerns regarding its safety profile. Limited studies on toxicity suggest that further investigation is necessary to understand the long-term effects of this compound on human health .
Properties
IUPAC Name |
2-fluoro-3-(3-methylphenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-8-3-2-4-9(5-8)6-10(11)7-12;/h2-5,10H,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLPMJKKUJFZHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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